1-Bromo-4-methoxy-2-(methoxymethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

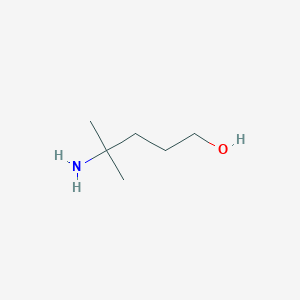

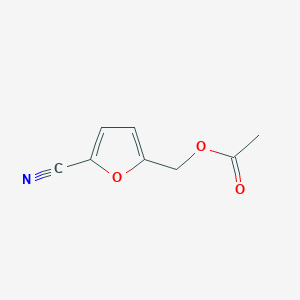

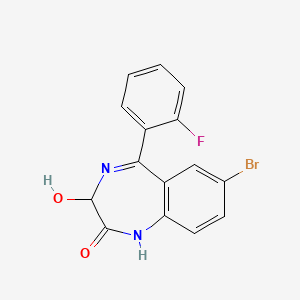

The compound 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is a brominated aromatic ether with methoxy and methoxymethyl substituents on the benzene ring. This structure is related to various compounds that have been studied for their potential applications in materials science and synthetic chemistry. The presence of bromine atoms makes it a potential candidate for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of halogenation reactions. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a related compound, was achieved starting from a brominated methoxyphenyl methanol precursor in a multi-step process with an overall yield of 34% . Similarly, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene was performed using a Wittig-Horner reaction, which is a common method for forming carbon-carbon double bonds in the presence of brominated substrates . These methods could potentially be adapted for the synthesis of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied using X-ray crystallography. These studies reveal the importance of halogen interactions, such as Br···Br, C-H···Br, and C-Br···π, in determining the packing motifs in the crystal lattice . The dihedral angles between substituents on the benzene ring, as well as the planarity of the ring system, are crucial factors that influence the physical properties and reactivity of these compounds .

Chemical Reactions Analysis

Brominated aromatic compounds are versatile intermediates in organic synthesis. They can undergo nucleophilic aromatic substitution reactions to introduce various functional groups. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford the corresponding methoxymethyl-substituted arylphenols . Additionally, the presence of bromine allows for coupling reactions, such as Suzuki or Stille couplings, which are useful for creating biaryl structures or conjugated polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of electron-donating methoxy groups can affect the electron density on the benzene ring, which in turn influences the reactivity towards electrophilic or nucleophilic agents. The crystal structures of related compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, show that these molecules form two-dimensional architectures stabilized by hydrogen bonds and halogen interactions . The photoluminescence properties of these compounds are also of interest, as demonstrated by the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission characteristics .

科学的研究の応用

Total Synthesis of Natural Products

- 1-Bromo-4-methoxy-2-(methoxymethyl)benzene has been used in the total synthesis of biologically active, naturally occurring compounds. For example, it was utilized in the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, starting from (3-bromo-4,5-dimethoxyphenyl)methanol (Akbaba et al., 2010).

Molecular Electronics

- In molecular electronics, simple and accessible aryl bromides, including 1-Bromo-4-(methoxymethyl)benzene, serve as precursors for various molecular wires. These compounds facilitate the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires via efficient transformations (Stuhr-Hansen et al., 2005).

Synthesis of Isoindoles

- This compound has been used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, highlighting its versatility in organic synthesis. The process involves a reaction with nitriles followed by acid-catalyzed cyclization, demonstrating the compound's utility in complex synthetic pathways (Kuroda & Kobayashi, 2015).

Sterically Protecting Groups

- It has also been used in developing new sterically hindering groups for protecting sensitive molecular structures in chemical syntheses. For instance, a sterically hindered bromobenzene derivative was synthesized and used to stabilize low-coordinate phosphorus compounds (Yoshifuji et al., 1993).

Radical Cyclisation

- In another application, it was involved in radical cyclisation reactions to produce tetrahydrofuran derivatives, which are significant in various synthetic applications (Esteves et al., 2007).

Synthesis of Bromophenols

- The compound also plays a role in the synthesis of bromophenols, which are naturally occurring compounds with significant biological activities. These syntheses involve bromination and other key steps, showcasing the compound's importance in producing bioactive molecules (Xu et al., 2003).

Polymer Synthesis

- Additionally, it has been used in the synthesis of polymers with pendant hydroxyl groups. This demonstrates its potential in creating advanced materials with specific functional properties (Nishikubo et al., 1999).

作用機序

Target of Action

Brominated methoxybenzenes are often used as intermediates in organic synthesis, suggesting that their targets could be a variety of chemical reactions .

Mode of Action

The mode of action of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene is likely related to its reactivity as a brominated aromatic compound. The bromine atom is a good leaving group, making this compound a potential electrophile in nucleophilic aromatic substitution reactions . The methoxy groups may also influence the compound’s reactivity by donating electron density to the aromatic ring .

Biochemical Pathways

Brominated aromatic compounds can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways depending on the specific context .

Pharmacokinetics

As a small, lipophilic molecule, it may be well-absorbed and distributed in the body, but this would depend on many factors including the route of administration and the presence of transport proteins .

Result of Action

As a brominated aromatic compound, it could potentially react with nucleophilic sites in biomolecules, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene can be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity, while temperature and light exposure could impact its stability .

Safety and Hazards

特性

IUPAC Name |

1-bromo-4-methoxy-2-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWYLHYVLKUTFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-methoxy-2-(methoxymethyl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)